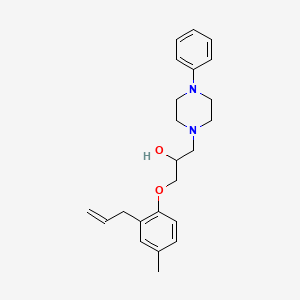
3-chloro-1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-322545 ist eine Verbindung, die für ihre Rolle als Glycogensynthasekinase-3 (GSK-3)-Inhibitor bekannt ist. Sie wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere auf ihre Fähigkeit, die Lebensdauer eukaryotischer Organismen zu verändern .
Analyse Chemischer Reaktionen
WAY-322545 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene oder Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
WAY-322545 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von GSK-3-Inhibitoren verwendet.
Biologie: Es wird verwendet, um die Auswirkungen der GSK-3-Hemmung auf zelluläre Prozesse und die Lebensdauer von Organismen zu untersuchen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei Krankheiten, bei denen GSK-3 eine Rolle spielt, wie z. B. Alzheimer-Krankheit und Diabetes.
Industrie: Es wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe verwendet.
Wirkmechanismus
WAY-322545 entfaltet seine Wirkung durch Hemmung der Aktivität der Glycogensynthasekinase-3. Diese Hemmung beeinflusst verschiedene molekulare Ziele und Signalwege, darunter solche, die an Zellproliferation, Apoptose und Stoffwechsel beteiligt sind. Der genaue Mechanismus beinhaltet die Bindung an die aktive Stelle des Enzyms, wodurch seine Wechselwirkung mit Substraten verhindert wird .
Wirkmechanismus
WAY-322545 exerts its effects by inhibiting the activity of glycogen synthase kinase-3. This inhibition affects various molecular targets and pathways, including those involved in cell proliferation, apoptosis, and metabolism. The exact mechanism involves binding to the active site of the enzyme, thereby preventing its interaction with substrates .
Vergleich Mit ähnlichen Verbindungen
WAY-322545 ist in seiner spezifischen Hemmung von GSK-3 einzigartig. Zu ähnlichen Verbindungen gehören:
Lithiumchlorid: Ein nicht-selektiver GSK-3-Inhibitor.
SB-216763: Ein selektiver GSK-3-Inhibitor mit einer anderen chemischen Struktur.
CHIR-99021: Ein weiterer selektiver GSK-3-Inhibitor, der für seine hohe Potenz bekannt ist.
WAY-322545 zeichnet sich durch seine spezifische Bindungsaffinität und seine potenziellen therapeutischen Anwendungen aus .
Vorbereitungsmethoden
Die Synthesewege und Reaktionsbedingungen für WAY-322545 sind in der öffentlichen Domäne nicht leicht zugänglich. Es wird typischerweise in spezialisierten Laboren unter strengen Qualitätskontrollmaßnahmen hergestellt, um seine Reinheit und Wirksamkeit zu gewährleisten . Industrielle Produktionsverfahren würden wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.
Eigenschaften
Molekularformel |
C17H19ClN2O3 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
3-chloro-1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-4-3-9-19(10-11)15-14(18)16(21)20(17(15)22)12-5-7-13(23-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
PXGIAWSSFXNWBW-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Kanonische SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


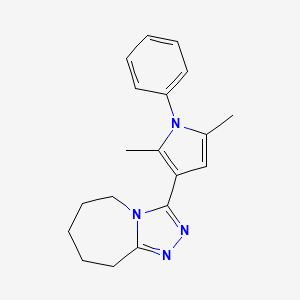
![2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B1226066.png)
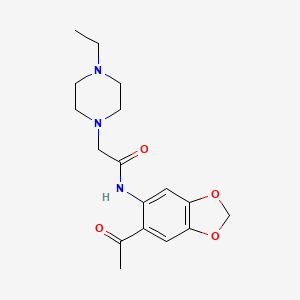
![N-[[[[4-[(2-methyl-1-oxopropyl)amino]phenyl]-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226068.png)

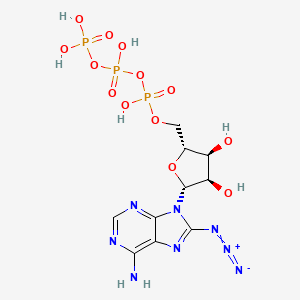
![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)

![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)

![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)
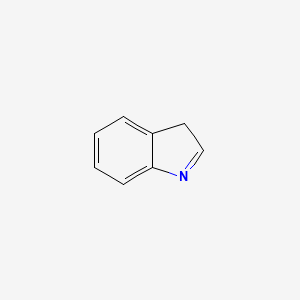
![[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate](/img/structure/B1226085.png)
